N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a piperidine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps. One common method involves the coupling of a benzofuran derivative with a piperidine derivative under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide
- Indole derivatives
Uniqueness
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzofuran core, coupled with the piperidine and chlorophenyl groups, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C25H29ClN2O2 |
---|---|
Molecular Weight |
425.0 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-2-piperidin-1-ylethyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H29ClN2O2/c1-3-18-7-12-23-21(15-18)17(2)24(30-23)25(29)27-16-22(28-13-5-4-6-14-28)19-8-10-20(26)11-9-19/h7-12,15,22H,3-6,13-14,16H2,1-2H3,(H,27,29) |
InChI Key |
LNUXNPXXYAIFNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C2C)C(=O)NCC(C3=CC=C(C=C3)Cl)N4CCCCC4 |
Origin of Product |
United States |
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